REACTION_CXSMILES
|
N1([C:6]2[CH2:14][CH2:13][C:12]3([C:15]([O:17][CH3:18])=[O:16])[C:8](=[CH:9][CH2:10][CH2:11]3)[CH:7]=2)CCCC1.C([O-])(=[O:21])C.[Na+]>C1(C)C=CC=CC=1.CC(O)=O.O.CCOC(C)=O>[O:21]=[C:6]1[CH:7]=[C:8]2[C:12]([C:15]([O:17][CH3:18])=[O:16])([CH2:11][CH2:10][CH2:9]2)[CH2:13][CH2:14]1 |f:1.2,4.5|
|
Name
|
enamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C1=CC2=CCCC2(CC1)C(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 atmosphere for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with water, sat. NH4Cl, sat. NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel using 0-30% heptane/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2(CCCC2=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.8 mmol | |
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |